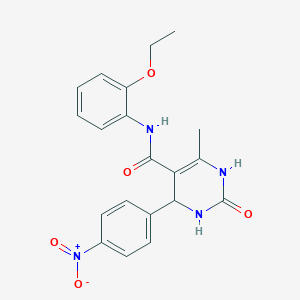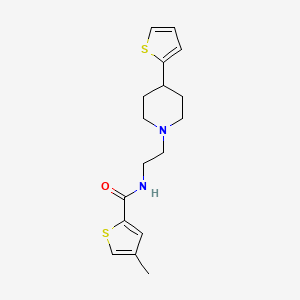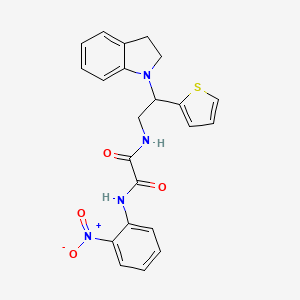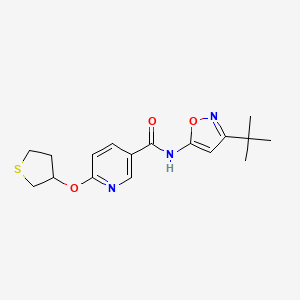
N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number and IUPAC name . It may also include information about its appearance, odor, and other physical characteristics.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo often depends on its functional groups .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Applications in Antidiabetic Screening
- A series of N-substituted dihydropyrimidine derivatives, similar to the compound , were synthesized and evaluated for antidiabetic activity using the α-amylase inhibition assay. These compounds showed potential as antidiabetic agents due to their ability to inhibit α-amylase (Lalpara et al., 2021).
Role in Anticancer Drug Design
- The compound belongs to a class of chemicals used in the design of anticancer drugs. Analogs of these compounds have been synthesized and evaluated for their therapeutic indexes, contributing to the development of more effective anticancer treatments (Sosnovsky et al., 1986).
Anti-Inflammatory and Analgesic Properties
- Novel derivatives of dihydropyrimidine have been synthesized and screened for their cyclooxygenase (COX) inhibitory activity. These compounds exhibited significant analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Abu‐Hashem et al., 2020).
Development of Cardiovascular Drugs
- Dihydropyrimidine derivatives have been synthesized and screened for their antiplatelet and anticardiac activities, indicating their potential use in cardiovascular therapeutics (Chatterjee et al., 2010).
X-ray Crystallography and Structural Analysis
- X-ray crystallography has been used to analyze similar dihydropyrimidine compounds, providing insights into their molecular structures and properties. This information is crucial for understanding their interactions and potential applications in various scientific fields (Elliott et al., 1998).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes in the target’s function, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-3-29-16-7-5-4-6-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-8-10-14(11-9-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGTXRXQAHSXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide](/img/structure/B2843904.png)
![2-[[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2843906.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2843908.png)
![3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2843909.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2843910.png)
![Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2843911.png)

![4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2843917.png)

![3-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)
![3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one](/img/structure/B2843920.png)
